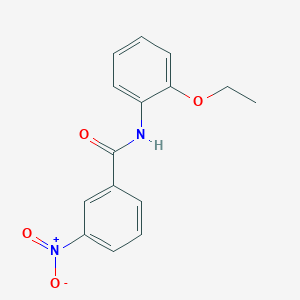

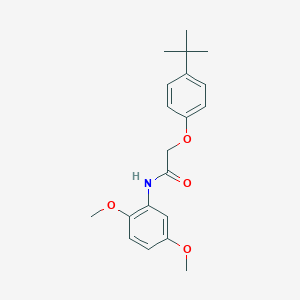

![molecular formula C22H23N5O3 B5561912 3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related chromen-2-one derivatives involves innovative methods such as piperidine-mediated [3 + 3] cyclization, showcasing the ability to generate functionalized chromeno[2,3-b]pyridines efficiently under mild conditions from readily available substrates (Zhang et al., 2021). Another method reported involves a one-pot, three-component synthesis, indicating the versatility of approaches in constructing chromen-2-one scaffolds (Thabet et al., 2022).

Molecular Structure Analysis

Studies on chromeno[2,3-d]pyrimidin-5-one derivatives and related compounds offer insight into their molecular structures, confirmed through spectroscopic methods like NMR and mass spectrometry, establishing the bases for understanding the complex molecular architecture of our compound of interest (Yin & Song, 2022).

Chemical Reactions and Properties

The versatility in chemical reactions involving chromen-2-one derivatives, such as cyclization reactions and interactions with various reagents, illustrates the reactivity and potential transformations of our compound. These reactions enable the synthesis of a wide range of derivatives, offering insights into the compound’s chemical behavior (Alizadeh & Ghanbaripour, 2013).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives and related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed information on the molecular and crystal structure, aiding in the assessment of physical characteristics (Okasha et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical groups, stability under different conditions, and interaction with metal catalysts, define the scope of application and manipulation of chromen-2-one derivatives. The role of catalysts like Rhodium in novel carbonylation reactions highlights the compound's potential for diverse chemical transformations (Ishii et al., 1997).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A selection of new chromeno[2,3-b]pyridines, derived from chromenylacrylonitriles and N-substituted piperazines, demonstrated significant anticancer activity against breast cancer cell lines (MCF-7, Hs578t, and MDA-MB-231) with a safe profile in vivo using C. elegans for toxicity evaluation. These compounds, particularly chromene 3f, exhibited promising drug profiles by inhibiting cell growth and proliferation, inducing cell cycle arrest in G2/M phase, apoptosis, and microtubule destabilization, suggesting their potential as lead compounds in cancer-related drug discovery (Oliveira-Pinto et al., 2020).

Estrogen Receptor Binding Affinity

Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related conjugates were synthesized and evaluated against human breast cancer cell lines for their cytotoxic activities. The molecular docking with active compounds against Bcl-2 protein showed good binding affinity, indicating their role in enhancing anti-proliferative activities through the structural interplay of chromene and quinoline moieties with pyrimide and piperazine (Parveen et al., 2017).

Synthesis Techniques

Piperidine-mediated cyclization techniques have been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, providing a highly efficient and facile route to functionalized 5H-chromeno[2,3-b]pyridines from readily available substrates under mild reaction conditions (Zhang et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c28-20(17-15-16-5-1-2-6-18(16)30-21(17)29)26-13-11-25(12-14-26)19-7-8-23-22(24-19)27-9-3-4-10-27/h1-2,5-8,15H,3-4,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCSLSZWPZGODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

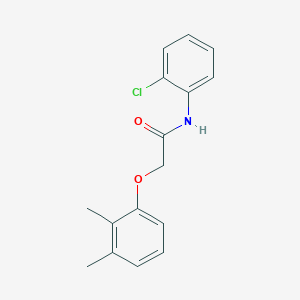

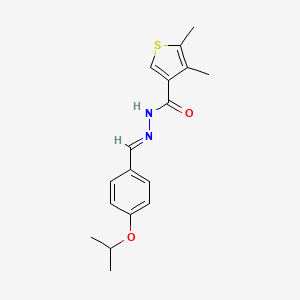

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)

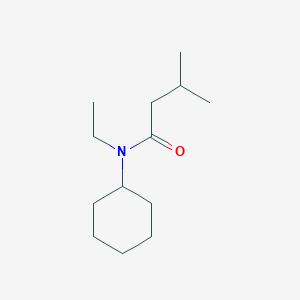

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)

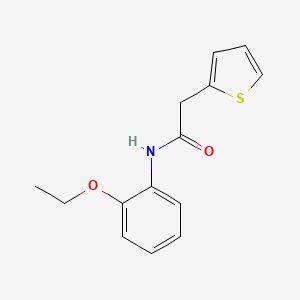

![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)

![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)